3-Bromo-2-methylbenzo[b]thiophene

Catalog No.
S753838
CAS No.
10243-15-9
M.F
C9H7BrS
M. Wt
227.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-methylbenzo[b]thiophene

CAS Number

10243-15-9

Product Name

3-Bromo-2-methylbenzo[b]thiophene

IUPAC Name

3-bromo-2-methyl-1-benzothiophene

Molecular Formula

C9H7BrS

Molecular Weight

227.12 g/mol

InChI

InChI=1S/C9H7BrS/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3

InChI Key

WFTBGTKQMKDPOQ-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2S1)Br

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)Br

Synthesis and Characterization

3-Bromo-2-methylbenzo[b]thiophene is an organic compound synthesized through various methods, including the cyclocondensation of bromoacetophenone and thiophen-2-thiol. PubChem, National Institutes of Health: )

Researchers often characterize the synthesized compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. Organic Syntheses, American Chemical Society: These techniques help confirm the structure and purity of the synthesized product.

Potential Applications

-Bromo-2-methylbenzo[b]thiophene is a versatile building block used in the synthesis of various organic molecules with potential applications in different scientific research fields. Here are some examples:

  • Medicinal Chemistry: This compound can serve as a starting material for synthesizing novel drug candidates with potential biological activities. Researchers can modify the structure of 3-bromo-2-methylbenzo[b]thiophene to explore its interaction with specific biological targets. ScienceDirect, Elsevier:
  • Material Science: 3-Bromo-2-methylbenzo[b]thiophene can be incorporated into the design of new functional materials like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific properties of the material can be tuned by modifying the structure of the molecule. Wiley Online Library:

3-Bromo-2-methylbenzo[b]thiophene is a heteroaryl halide characterized by the presence of a bromine atom and a methyl group attached to a benzo[b]thiophene ring. Its molecular formula is C9H7BrSC_9H_7BrS and it has a molecular weight of approximately 227.12 g/mol. This compound is known for its role in organic synthesis, particularly in cross-coupling reactions, where it can form carbon-carbon bonds. The structural uniqueness of 3-Bromo-2-methylbenzo[b]thiophene arises from the combination of the bromine atom and the thiophene moiety, making it a valuable intermediate in various

Currently, there is no documented research on the specific mechanism of action of 3-Br-2-MeBT in biological systems.

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Properly disposing of waste according to local regulations.

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
  • Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to yield dihydro derivatives.
  • Coupling Reactions: It is capable of participating in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to synthesize more complex molecules.

The specific products formed depend on the reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields 3-methoxy-2-methylbenzo[b]thiophene, while Suzuki-Miyaura coupling with phenylboronic acid produces 3-phenyl-2-methylbenzo[b]thiophene.

The synthesis of 3-Bromo-2-methylbenzo[b]thiophene typically involves the bromination of 2-methylbenzo[b]thiophene. A common method utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is generally conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Example Synthetic Route:

  • Starting Material: 2-Methylbenzo[b]thiophene
  • Bromination: Treat with N-bromosuccinimide and a radical initiator under reflux conditions.
  • Purification: The product is purified through recrystallization or chromatography.

3-Bromo-2-methylbenzo[b]thiophene serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: Used as a building block for various bioactive compounds.
  • Material Science: Employed in the development of organic semiconductors and polymers due to its electronic properties.
  • Research: Utilized in studies investigating the reactivity of thiophene derivatives and their potential biological activities.

Interaction studies involving 3-Bromo-2-methylbenzo[b]thiophene primarily focus on its reactivity with nucleophiles and electrophiles. For example, studies have shown that it can react with amines to form N-substituted derivatives through aromatic nucleophilic substitution pathways. These interactions highlight its potential utility in synthesizing complex molecules with desired biological activities .

Several compounds share structural similarities with 3-Bromo-2-methylbenzo[b]thiophene. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Attributes
3-Bromo-2-nitrobenzo[b]thiopheneNitro group instead of methylExhibits different reactivity patterns
2-Methylbenzo[b]thiopheneLacks bromine substituentMore reactive towards electrophilic substitution
5-(Bromomethyl)benzo[b]thiopheneBromomethyl group at position fiveDifferent regioselectivity in reactions
6-Bromobenzo[b]thiophene-2-carbonitrileContains a carbonitrile groupPotentially different biological activity

These compounds illustrate how variations in substituents can significantly influence reactivity and applications in organic synthesis.

The electrophilic aromatic substitution reactions of benzothiophene derivatives represent a fundamental class of transformations that proceed through well-established mechanistic pathways. In the specific case of 3-bromo-2-methylbenzo[b]thiophene, the benzothiophene ring system exhibits distinct reactivity patterns that are governed by the electronic properties of the fused aromatic framework [1] [2].

The general mechanism of electrophilic aromatic substitution in benzothiophene systems follows a two-step process involving initial electrophilic attack followed by deprotonation to restore aromaticity. The positional reactivity order for benzothiophene has been experimentally determined as 3 > 2 > 6 > 5 > 4 > 7, with the 3-position being the most reactive site for electrophilic attack [2] [3]. This regioselectivity pattern is fundamentally different from that observed in simple thiophene, where the 2-position is preferred.

The enhanced reactivity at the 3-position in benzothiophene systems can be attributed to several factors. The benzothiophene ring system contains 10π electrons distributed across the bicyclic framework, creating regions of varying electron density [1] [4]. Computational studies using density functional theory have demonstrated that the 3-position possesses the highest electron density among all available positions, making it the most susceptible to electrophilic attack [3].

The electronic structure of benzothiophene reveals that the sulfur atom contributes to the aromatic system through its 3p orbitals, which participate in the delocalized π-electron system. The sulfur atom, with its moderate electronegativity of 2.58, provides sufficient electron density to activate the aromatic ring toward electrophilic substitution while maintaining selectivity for the 3-position [3] [5]. This electronic distribution has been confirmed through electrostatic potential mapping studies, which show that the 3-position exhibits the most negative electrostatic potential, correlating with enhanced nucleophilicity [3].

The presence of substituents on the benzothiophene ring significantly influences the regioselectivity and reactivity patterns. In 3-bromo-2-methylbenzo[b]thiophene, the methyl group at the 2-position acts as an electron-donating substituent through hyperconjugation and inductive effects, while the bromine atom at the 3-position serves as an electron-withdrawing group [5]. The interplay between these substituent effects creates a complex electronic environment that affects subsequent electrophilic substitution reactions.

Experimental kinetic studies have demonstrated that the rate of electrophilic aromatic substitution in benzothiophene derivatives is significantly influenced by the nature of the electrophile and reaction conditions. The use of different brominating agents, such as bromine, N-bromosuccinimide, or bromine generated in situ, can lead to variations in both reaction rates and product distributions [7] [8] [9].

Computational Analysis of Bromination Pathways

Computational chemistry has provided invaluable insights into the mechanistic details of bromination reactions in benzothiophene systems. Density functional theory calculations using various functionals, including B3LYP, ωB97X-D, and M06-2X, have been employed to investigate the potential energy surfaces and reaction pathways for bromination processes [10] [11] [12].

The computational analysis of bromination pathways in benzothiophene derivatives has revealed that the reaction can proceed through two primary mechanistic routes: a direct substitution mechanism and an addition-elimination pathway. Recent DFT studies at the ωB97X-D/cc-pVTZ level of theory have demonstrated that the bromination reaction preferentially occurs through an addition-elimination mechanism rather than a simple substitution process [11] [12].

The addition-elimination mechanism involves the initial formation of a σ-complex intermediate, often referred to as a Wheland intermediate, followed by elimination to restore aromaticity. However, computational investigations have shown that in many cases, the formation of a stable charged Wheland intermediate is not observed, and the reaction proceeds through a concerted addition-elimination process [11] [12].

The computational analysis of bromination pathways has also provided insights into the regioselectivity patterns observed experimentally. The calculated activation energies for electrophilic attack at different positions of the benzothiophene ring correlate well with the experimentally observed regioselectivity order of 3 > 2 > 6 > 5 > 4 > 7 [3] [13]. The energy difference between the transition states for attack at the 3-position versus other positions typically ranges from 2-8 kcal/mol, providing a thermodynamic basis for the observed selectivity.

Time-dependent density functional theory calculations have been employed to investigate the electronic excitation processes and charge transfer characteristics during bromination reactions [10] [14]. These studies have revealed that the bromination process involves significant charge redistribution, with the aromatic ring becoming more electron-deficient upon electrophilic attack, facilitating the subsequent elimination step.

The computational analysis has also addressed the role of solvent effects in bromination reactions. Implicit solvation models, such as the SMD (Solvation Model based on Density) approach, have been used to account for the influence of polar and apolar solvents on reaction energetics [11] [12]. These calculations have shown that solvent polarity can significantly affect both the relative stabilities of intermediates and the activation barriers for different reaction pathways.

Advanced computational methods, including the artificial force induced reaction (AFIR) approach, have been employed to systematically explore potential reaction pathways and identify previously unknown mechanistic routes [15]. These automated reaction discovery methods have proven particularly valuable in identifying complex multi-step processes and alternative reaction channels that might be missed by conventional computational approaches.

Transition State Modeling and Energy Profiles

The detailed characterization of transition states in bromination reactions of benzothiophene derivatives has been achieved through comprehensive quantum chemical calculations. Transition state theory, combined with modern computational methods, has provided quantitative information about activation barriers, reaction coordinates, and the geometric features of critical points along the reaction pathway [16] [15].

The transition state for electrophilic bromination of benzothiophene typically exhibits a geometry where the brominating agent approaches the aromatic ring in a nearly perpendicular orientation. The C-Br bond formation occurs simultaneously with the weakening of the aromatic C-H bond, leading to a concerted but asynchronous process. The transition state geometry shows partial bond formation between the electrophilic bromine and the aromatic carbon, with typical C-Br distances ranging from 2.2 to 2.5 Å, compared to the fully formed C-Br bond distance of approximately 1.9 Å [8] [11].

The energy profiles for bromination reactions have been constructed using intrinsic reaction coordinate (IRC) calculations, which trace the minimum energy pathway from reactants to products through the transition state. These profiles reveal that the bromination process is typically characterized by a single transition state with no stable intermediate, consistent with the concerted addition-elimination mechanism [11] [12].

The activation energies for bromination at different positions of the benzothiophene ring have been calculated using high-level computational methods. For the 3-position, the most reactive site, activation energies typically range from 15-25 kcal/mol, depending on the specific brominating agent and reaction conditions. The 2-position shows slightly higher activation energies, typically 2-5 kcal/mol greater than the 3-position, while the benzene ring positions exhibit significantly higher barriers, often exceeding 30 kcal/mol [3] [13].

The computational analysis has also revealed the importance of entropy effects in determining the overall reaction kinetics. The pre-exponential factors calculated from transition state theory show significant variations depending on the geometric constraints and conformational freedom of the transition state structures. These entropy effects can contribute several kcal/mol to the overall activation free energy, particularly in cases where the transition state involves significant conformational restriction [16].

Temperature-dependent activation parameters have been calculated using the Eyring equation, allowing for the prediction of reaction rates over a range of temperatures. These calculations have shown that the bromination reactions of benzothiophene derivatives typically exhibit normal temperature dependence, with rate constants increasing approximately 2-3 fold for every 10°C increase in temperature [8] [9].

The computational modeling has also addressed the role of different brominating agents in determining the energy profiles. The calculations show that the choice of brominating agent (Br₂, NBS, or in situ generated bromine species) can significantly affect the activation barriers and reaction pathways. For example, the use of N-bromosuccinimide typically leads to lower activation energies compared to molecular bromine, consistent with the enhanced reactivity observed experimentally [17] .

Charge Distribution Analysis during Bromination

The analysis of charge distribution during bromination reactions provides fundamental insights into the electronic changes that occur throughout the reaction process. Various computational methods have been employed to characterize the charge distribution patterns, including Natural Bond Orbital (NBO) analysis, Hirshfeld charge analysis, and electrostatic potential mapping [3] [19] [9].

The initial charge distribution in 3-bromo-2-methylbenzo[b]thiophene shows characteristic patterns that reflect the electronic influence of the substituents. The methyl group at the 2-position increases electron density through hyperconjugation and inductive donation, while the bromine atom at the 3-position withdraws electron density through its high electronegativity. These effects create a complex charge distribution pattern that influences the reactivity toward subsequent electrophilic substitution [3] [5].

Hirshfeld charge analysis has proven particularly valuable in predicting regioselectivity patterns in bromination reactions. The Hirshfeld charges at different positions of the benzothiophene ring correlate well with experimental reactivity data, with more negative charges corresponding to higher reactivity toward electrophilic attack [3] [9]. For the benzothiophene system, the calculated Hirshfeld charges show the following pattern: C3 (-0.439) > C2 (-0.220) > C6 (-0.240) > C5 (-0.038), consistent with the experimentally observed regioselectivity order [3].

The charge distribution analysis during the bromination process reveals significant charge transfer from the aromatic ring to the brominating agent. Natural Population Analysis (NPA) calculations show that approximately 0.3-0.5 electrons are transferred from the aromatic system to the bromine atom during the transition state formation. This charge transfer is accompanied by polarization of the aromatic ring, with the carbon atoms adjacent to the reaction site becoming more positively charged [7] [11].

The role of the sulfur atom in charge distribution has been investigated through detailed computational analysis. The sulfur atom in benzothiophene contributes significantly to the overall charge distribution pattern, with its lone pairs participating in the aromatic π-system. The calculated atomic charges show that the sulfur atom carries a partial positive charge (approximately +0.017), which contributes to the electron-withdrawing character of the thiophene ring relative to the benzene ring [3].

Electrostatic potential mapping has provided visual representations of the charge distribution patterns in benzothiophene derivatives. These maps clearly show that the 3-position exhibits the most negative electrostatic potential, corresponding to the highest electron density and greatest reactivity toward electrophilic attack. The electrostatic potential values range from approximately -0.15 to -0.20 au at the 3-position, compared to -0.10 to -0.15 au at the 2-position [3].

The dynamic changes in charge distribution during the bromination process have been analyzed using constrained geometry optimization techniques. These studies reveal that the charge redistribution occurs in a concerted manner, with the aromatic ring becoming progressively more electron-deficient as the C-Br bond forms. The maximum charge transfer occurs at the transition state, where the aromatic ring exhibits its greatest positive charge [11] [12].

Theoretical Basis for Regioselectivity

The theoretical understanding of regioselectivity in benzothiophene bromination is grounded in fundamental principles of electronic structure theory and chemical reactivity. The regioselectivity patterns observed experimentally can be rationalized through several complementary theoretical frameworks, including frontier molecular orbital theory, hard-soft acid-base theory, and conceptual density functional theory [3] [5] [20].

Frontier molecular orbital theory provides a foundation for understanding regioselectivity by analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) characteristics of the benzothiophene system. The HOMO of benzothiophene shows the largest orbital coefficients at the 3-position, indicating that this position has the greatest electron density available for interaction with electrophiles. The calculated HOMO coefficients show a clear preference for the 3-position, with values typically 20-30% higher than those at the 2-position [14] [21].

The concept of local reactivity indices, derived from conceptual density functional theory, has been applied to predict regioselectivity patterns in benzothiophene derivatives. The local softness, defined as the derivative of electron density with respect to chemical potential, provides a quantitative measure of the reactivity at different positions. Calculations show that the 3-position exhibits the highest local softness values, correlating with the observed regioselectivity [3] [13].

The theoretical basis for regioselectivity also involves consideration of the resonance stabilization of the intermediate formed during electrophilic attack. The σ-complex intermediate formed by electrophilic attack at the 3-position can be stabilized by resonance structures that maintain the aromatic character of the benzene ring. In contrast, attack at the 2-position leads to intermediates where the aromatic stabilization is more significantly disrupted [1] [2].

The influence of substituents on regioselectivity has been analyzed using perturbation theory approaches. The methyl group at the 2-position in 3-bromo-2-methylbenzo[b]thiophene acts as an electron-donating substituent, increasing the electron density at adjacent positions through hyperconjugation and inductive effects. The bromine atom at the 3-position exerts an electron-withdrawing influence, creating a complex electronic environment that affects the regioselectivity of subsequent electrophilic substitution reactions [5].

The theoretical analysis has also addressed the role of steric effects in determining regioselectivity. While electronic effects are generally the dominant factor in benzothiophene systems, steric interactions can become significant when bulky substituents are present. The methyl group at the 2-position in 3-bromo-2-methylbenzo[b]thiophene introduces modest steric hindrance that can influence the approach of electrophiles to adjacent positions [5] [9].

The application of Taft equations, which separate electronic and steric effects, has provided quantitative insights into the relative importance of these factors in determining regioselectivity. The analysis shows that electronic effects dominate regioselectivity in benzothiophene systems, with steric effects playing a secondary but measurable role, particularly for bulky electrophiles [9] [22].

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3-bromo-2-methylbenzo[b]thiophene

Dates

Last modified: 08-15-2023

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